Product packaging for 2-Methoxy-3-phenylpropan-1-ol(Cat. No.:CAS No. 221908-50-5)

2-Methoxy-3-phenylpropan-1-ol

Cat. No.: B2931763
CAS No.: 221908-50-5
M. Wt: 166.22
InChI Key: BNCXGTPWJTZUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-3-phenylpropan-1-ol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is characterized by its structure, which features a phenyl group and both methoxy and hydroxyl functional groups on a three-carbon propane chain, as represented by the SMILES notation COC(CC1=CC=CC=C1)CO . The compound is identified by CAS Number 221908-50-5, PubChem CID 10261445, and MDL Number MFCD29041101 . This chemical is typically supplied as a liquid and is recommended to be stored at room temperature . As a chiral building block, this compound is of significant value in organic synthesis and medicinal chemistry research. Its structure makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and fine chemicals where specific stereochemistry is required. The presence of both ether and alcohol functional groups on the same chain allows for further chemical modifications, enabling researchers to explore its potential in developing new compounds with biological activity. This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or personal use. Researchers can request certificates of analysis and safety data sheets for detailed quality control and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B2931763 2-Methoxy-3-phenylpropan-1-ol CAS No. 221908-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXGTPWJTZUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 2 Methoxy 3 Phenylpropan 1 Ol and Its Derivatives

De Novo Synthetic Routes to the 2-Methoxy-3-phenylpropan-1-ol Scaffold

De novo synthesis involves the assembly of the target molecule's carbon backbone. Key strategies include catalytic reduction and carbon-carbon bond-forming reactions like alkylation and arylation.

Catalytic reduction is a cornerstone for synthesizing phenylpropanol structures, often involving the hydrogenation of a carbonyl or an alkene functional group in a precursor molecule. A prominent method is the reductive amination of phenylacetylcarbinol derivatives, followed by catalytic reduction to yield the desired amino alcohol. google.com For instance, L-(R)-phenylacetylcarbinol can be reacted with a primary aralkylamine under catalytic reduction conditions to stereoselectively produce an L-erythro-(1R,2S)-2-(N-aralkylamino)-1-phenylpropan-1-ol intermediate. google.com Subsequent hydrogenolysis removes the N-aralkyl group to yield the final amino alcohol. google.com

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. Catalysts such as those based on Palladium with bulky phosphine (B1218219) ligands [e.g., P(t-Bu)3] have proven effective for the selective reduction of alkenes in the presence of other functional groups. researchgate.net Similarly, Ruthenium and Osmium complexes are used for the asymmetric transfer hydrogenation of alkyl aryl ketones into chiral alcohols, which can be precursors to methoxylated derivatives. uniud.it

Table 1: Catalytic Reduction Approaches for Phenylpropanol Scaffolds
Precursor TypeCatalyst SystemHydrogen SourceKey TransformationReference
Phenylacetylcarbinol5% Pt/CH₂ (gas)Reductive amination google.com
Functionalized AlkenesPd/P(t-Bu)₃Formic Acid (HCO₂H)Selective alkene reduction researchgate.net
Alkyl Aryl KetonesRuCl₂(PPh₃)₃ / (S)-ligand2-propanolAsymmetric ketone reduction uniud.it
Alkyl Aryl KetonesOsCl₂(PPh₃)₃ / (S)-ligand2-propanolAsymmetric ketone reduction uniud.it

Friedel-Crafts reactions and their modern variants are powerful tools for forming the C-C bonds necessary to construct the this compound skeleton. The classical Friedel-Crafts alkylation can utilize benzyl (B1604629) alcohols or their derivatives as alkylating agents in the presence of a Lewis acid like Bi(OTf)₃ or TiCl₄ to react with arenes. beilstein-journals.orgresearchgate.net For example, 1-phenylpropan-1-ol can act as an electrophile precursor to alkylate 4-hydroxycoumarin, demonstrating the utility of propanol (B110389) scaffolds in C-C bond formation. beilstein-journals.org

More advanced methods include light-induced arylation or alkylation, where N-sulfonylhydrazones can be coupled with boronic acids. rsc.org Copper-catalyzed N-selective arylation of β-amino alcohols with aryl iodides also represents an efficient method for building complexity, particularly for creating derivatives with nitrogen-containing heterocycles. nih.gov

Table 2: Alkylation and Arylation Strategies
Reaction TypeCatalyst/ReagentElectrophileNucleophileKey FeatureReference
Friedel-Crafts AlkylationBi(OTf)₃Benzyl AlcoholsArenes/HeteroarenesAir and moisture compatible catalyst beilstein-journals.org
Friedel-Crafts BenzylationTiCl₄Aryl CarbinolsArenes/HeteroarenesUses alcohols as proelectrophiles researchgate.net
Light-Induced AlkylationLight (hν)N-sulfonylhydrazonePhenethyl boronic acidForms C-C bond under mild conditions rsc.org
Copper-Catalyzed ArylationCuI / LigandAryl Iodidesβ-Amino AlcoholsN-selective arylation nih.gov

Functional Group Interconversions for Methoxy-Phenylpropanol Generation

Functional group interconversion (FGI) is a strategic approach where a precursor molecule with the desired carbon skeleton undergoes transformations of its functional groups to yield the final product. imperial.ac.uk

Halogenated organic molecules are versatile intermediates in synthesis. nih.gov Alcohols can be converted into alkyl halides, which are excellent substrates for nucleophilic substitution. For instance, an alcohol can be transformed into a better leaving group, like a tosylate or mesylate, and then be displaced by a halide ion (Finkelstein Reaction). vanderbilt.edu The resulting alkyl halide can then undergo further substitution.

Polymer-supported reagents, such as polymer-supported triphenylphosphine (B44618) (PS-TPP), can be used to convert alcohols like 3-phenylpropan-1-ol into the corresponding alkyl bromides or iodides in high yield. rsc.org These halogenated intermediates are then primed for reaction with a methoxide (B1231860) source to introduce the required 2-methoxy group, or with a hydroxide (B78521) source to install the 1-ol group if it is not already present. The synthesis of dihalohydrins from alkynols also provides access to functionalized halogenated building blocks that can be elaborated into the desired propanol structure. nih.gov

The conversion of carbonyl compounds, such as aldehydes and ketones, into alcohols is one of the most fundamental and widely used transformations in organic synthesis. ncert.nic.in For the synthesis of this compound, a precursor like 2-methoxy-3-phenylpropanal (B2738414) or 1-phenyl-2-methoxypropan-1-one could be reduced.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for reducing aldehydes and ketones to primary and secondary alcohols, respectively. solubilityofthings.com For example, 1-(2-Methoxy-3-methylphenyl)propan-2-one can be reduced to 1-(2-Methoxy-3-methylphenyl)propan-2-ol using these hydrides.

Grignard reagents provide a method for both C-C bond formation and alcohol synthesis. The reaction of a Grignard reagent with an aldehyde or ketone results in the formation of a secondary or tertiary alcohol after acidic workup. libretexts.org For instance, reacting an appropriate Grignard reagent with 2-methoxy-3-phenylpropanal could form a derivative of the target compound. Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org

Table 3: Conversions from Carbonyl Precursors
Carbonyl PrecursorReagentProduct TypeKey TransformationReference
Aldehyde/KetoneNaBH₄ or LiAlH₄Primary/Secondary AlcoholCarbonyl reduction solubilityofthings.com
Methyl KetoneSodium HypohaliteCarboxylic Acid SaltHaloform reaction ncert.nic.in
AldehydeGrignard Reagent (R-MgX)Secondary AlcoholNucleophilic addition libretexts.org
KetoneGrignard Reagent (R-MgX)Tertiary AlcoholNucleophilic addition libretexts.org
EsterGrignard Reagent (2 eq.)Tertiary AlcoholDouble nucleophilic addition libretexts.org

Unsaturated precursors, primarily those containing carbon-carbon double bonds (alkenes), offer another pathway to the desired alcohol. The specific placement of the hydroxyl group can be controlled by the choice of reaction. For example, the hydroboration-oxidation of an alkene like 1-methoxy-2-phenylprop-2-ene would lead to the anti-Markovnikov addition of water across the double bond, potentially yielding the 1-ol functionality.

Another relevant approach is the biotransformation of unsaturated ketones. For example, chalcones (1,3-diaryl-2-propen-1-ones) can undergo chemo-selective bioreduction by microorganisms to yield saturated ketones or alcohols. researchgate.net The fungus Chroococcus minutus has been shown to transform chalcone (B49325) into 1,3-diphenylpropan-1-ol (B1266756) and 1,3-diphenylpropan-1-one, demonstrating a biological route for reducing the alkene and carbonyl functionalities that could be adapted for substituted analogs. researchgate.net Furthermore, on-surface synthesis using dithiophenyl-functionalized precursors on a copper surface can yield unsaturated hydrocarbon chains through C-S activation, representing a cutting-edge but highly specialized route. cnr.it

Explorations in Green Chemistry for Sustainable Synthesis of this compound

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to develop processes that are environmentally benign, economically viable, and efficient. The synthesis of chiral alcohols, such as this compound, presents a key area for the application of these principles, with a strong emphasis on biocatalysis and the use of sustainable reagents and conditions. These approaches offer significant advantages over traditional chemical methods, which often rely on stoichiometric reagents, harsh conditions, and toxic solvents.

Biocatalysis, which utilizes enzymes or whole microbial cells, has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. acs.orgresearchgate.net These methods are prized for their high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (typically at or near physiological pH and temperature), and reduced environmental impact. unimi.it For the synthesis of chiral alcohols, oxidoreductases such as alcohol dehydrogenases (ADHs), carbonyl reductases (CRs), and ketoreductases (KRs) are particularly relevant. unimi.it They can catalyze the enantioselective reduction of a prochiral ketone precursor to yield the desired chiral alcohol with high purity.

One of the most promising green strategies for synthesizing enantiomerically pure alcohols is the asymmetric bioreduction of prochiral ketones. tandfonline.com This method has been successfully applied to produce a variety of chiral carbinols in high yields and excellent enantiomeric excess. tandfonline.com For instance, the bioreduction of a branched-chain ketone, 2-methyl-1-phenylpropan-1-one, to (R)-2-methyl-1-phenylpropan-1-ol has been achieved with high enantioselectivity using whole cells of Lactobacillus paracasei BD101. tandfonline.com This demonstrates the potential of using whole-cell biocatalysts for the synthesis of structurally related compounds. This approach is considered a green method as it is easy, inexpensive, and environmentally friendly. tandfonline.com

Another established green methodology is the enzymatic kinetic resolution of a racemic alcohol. This process often involves lipases, which can selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, enantiomerically pure slow-reacting enantiomer. rsc.org For example, lipase-catalyzed resolution has been used to separate the enantiomers of structurally similar compounds, such as 2-(4-((4-methoxybenzyloxy)methyl)phenyl)propan-1-ol, achieving high enantiomeric excess for both the resulting ester and the remaining alcohol. uniovi.es

The application of chemoenzymatic strategies, which combine chemical and enzymatic steps, further broadens the scope of green synthesis. nih.govresearchgate.net A chemoenzymatic process might involve a chemical step to create a diol, followed by enzymatic oxidation to yield a hydroxy ketone, providing a versatile route to various functionalized molecules. nih.govresearchgate.net The use of water as a reaction medium is another tenet of green chemistry that can enhance selectivity and reduce the formation of byproducts in certain reactions, such as the synthesis of β-aminoalcohols from epoxides. unimi.it

While direct research on the green synthesis of this compound is not extensively documented, the successful application of these green methodologies to structurally analogous compounds provides a clear and viable blueprint. The asymmetric bioreduction of a suitable precursor, such as 1-methoxy-3-phenylpropan-2-one, using a selected ketoreductase or a whole-cell system, represents a highly promising and sustainable route.

Table 1: Illustrative Data for Biocatalytic Reduction of a Prochiral Ketone

This table presents findings from the bioreduction of a ketone structurally similar to a potential precursor of this compound, highlighting the effectiveness of green chemistry approaches. tandfonline.com

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)
Lactobacillus paracasei BD1012-Methyl-1-phenylpropan-1-one(R)-2-Methyl-1-phenylpropan-1-olHigh>99

Enantioselective Synthesis and Chiral Control in 2 Methoxy 3 Phenylpropan 1 Ol Chemistry

Chiral Resolution Techniques Applied to 2-Methoxy-3-phenylpropan-1-ol Racemates

Chiral resolution involves the separation of a 50:50 mixture of enantiomers, known as a racemate. This is often a practical approach when the racemic synthesis of the target molecule is more straightforward or cost-effective than a direct asymmetric synthesis.

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases, a class of hydrolase enzymes, are widely used for this purpose due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity.

In this process, a lipase (B570770) selectively catalyzes the acylation (or deacylation) of one enantiomer at a faster rate than the other. For a racemic alcohol like this compound, this results in a mixture of one enantiomer in its acylated (ester) form and the other enantiomer remaining as the unreacted alcohol. These two products, now being different chemical compounds (an ester and an alcohol), can be easily separated by standard chromatographic methods.

While specific studies on this compound are not extensively detailed in prominent literature, research on structurally similar analogs provides significant insight. For instance, the kinetic resolution of rac-2-(3-methoxy-4-methylphenyl)propan-1-ol has been successfully demonstrated using lipase-catalyzed reactions. koreascience.krosti.govresearchgate.net In these studies, lipases from Aspergillus oryzae (AOL) and Porcine pancreas (PPL) were found to be effective in enantioselective transesterification. koreascience.krosti.gov The resolution process for the R-(+)-enantiomer of this analog yielded a notable enantiomeric ratio (E) of 27±1. koreascience.krosti.govresearchgate.net The enantiomeric ratio is a measure of the enzyme's selectivity; a higher E-value indicates better separation of the enantiomers.

The general success of lipases like Candida antarctica lipase B (CALB) in resolving primary alcohols where the chiral center is at the C2 position, such as 2-phenyl-1-propanol, further supports the applicability of this method. researchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of a this compound Analog Data based on the resolution of rac-2-(3-methoxy-4-methylphenyl)propan-1-ol. koreascience.krosti.govresearchgate.net

Enzyme Source Reaction Type Selectivity (E-value) Target Enantiomer
Aspergillus oryzae (AOL) Transesterification 27 ± 1 R-(+)-alcohol
Porcine Pancreas (PPL) Transesterification 27 ± 1 R-(+)-alcohol

Chromatographic techniques are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. mdpi.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful method for direct enantioseparation. csfarmacie.cz

CSPs create a chiral environment within the HPLC column. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation. mdpi.comgoogle.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and widely used for separating a broad range of chiral compounds, including alcohols. phenomenex.comhplc.eu

For this compound, analytical chiral HPLC is the standard method to confirm the enantiomeric excess (ee) of a sample after synthesis or resolution. nih.gov While specific preparative HPLC conditions are proprietary or not widely published, the development of such methods would typically involve screening various CSPs and mobile phase compositions (normal, reversed, or polar organic phase) to achieve optimal separation. phenomenex.comnih.gov

An alternative, indirect chromatographic method involves derivatizing the racemic alcohol with a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral silica (B1680970) gel chromatography. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the target alcohol.

Asymmetric Catalysis for Stereocontrolled Formation of this compound Enantiomers

Asymmetric catalysis aims to create a specific enantiomer directly from a prochiral or achiral starting material, often offering a more elegant and efficient route than the resolution of racemates.

One of the most effective strategies for producing enantiopure alcohols is the asymmetric reduction of a corresponding prochiral ketone. bohrium.comresearchgate.net For this compound, the precursor would be 2-methoxy-3-phenylpropanal (B2738414) or a related carbonyl compound. However, a highly successful synthesis has been reported starting from the corresponding carboxylic acids. nih.gov

In a documented synthesis, the optically pure (S)- and (R)-enantiomers of this compound were prepared from L- and D-3-phenyllactic acids, respectively. nih.gov The key steps are:

Methylation: The aliphatic hydroxyl group of the phenyllactic acid is selectively methylated using sodium hydride (NaH) and a methylating agent, yielding (S)- or (R)-2-methoxy-3-phenylpropanoic acid.

Reduction: The resulting chiral carboxylic acid is then reduced to the primary alcohol using a reducing agent such as alane (AlH₃). nih.gov

This pathway effectively transfers the chirality from the starting amino acid to the final alcohol product with high fidelity, achieving an enantiomeric excess (ee) of over 98%. nih.gov

Table 2: Asymmetric Synthesis of this compound via Reduction nih.gov

Starting Material Key Reagents Product Enantiomeric Excess (ee)

Asymmetric nucleophilic additions are a fundamental tool for creating chiral centers. In the context of synthesizing this compound, this could theoretically involve the asymmetric addition of a benzyl (B1604629) nucleophile to a methoxy-substituted aldehyde or the addition of a methoxy-containing nucleophile to an appropriate electrophile.

While a specific application of this strategy for this compound is not prominently documented, the principles are well-established. For example, the ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes demonstrates how a new C-C bond and a stereocenter can be formed with high enantioselectivity. mdpi.com A similar conceptual approach, using a chiral catalyst to control the facial selectivity of a nucleophilic attack on a planar carbonyl group, represents a viable, albeit underexplored, pathway to this specific target molecule.

The stereoselective ring-opening of epoxides is a classic and reliable method for synthesizing 1,2-difunctionalized compounds, such as the 1,2-hydroxy-methoxy moiety in the target molecule. thieme-connect.demdpi.com The reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon atom attacked by the nucleophile. libretexts.org

A plausible synthetic route to (S)-2-Methoxy-3-phenylpropan-1-ol could start from (R)-2-benzyloxirane (also known as (R)-styrene oxide). The regioselective attack of a methoxide (B1231860) nucleophile (e.g., from sodium methoxide) at the less sterically hindered C1 position would proceed with inversion of stereochemistry. This would yield the (S)-enantiomer of this compound.

The regioselectivity of the ring-opening is a critical factor. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon of the epoxide. libretexts.org The use of Lewis acids can alter this regioselectivity, but for this target, attack at the terminal carbon is desired. beilstein-journals.org This strategy provides a powerful way to translate the defined stereochemistry of a chiral epoxide into the final product. mdpi.comnih.gov

Brønsted Base Catalysis in Asymmetric Syntheses

Brønsted base catalysis has emerged as a powerful tool in asymmetric synthesis for the formation of carbon-carbon bonds with high stereocontrol. In the context of synthesizing chiral alcohols like this compound, this strategy typically involves the deprotonation of a pronucleophile by a chiral Brønsted base. The resulting chiral ion pair then engages in a stereoselective reaction with an electrophile.

The synthesis of this compound via this method would likely involve the conjugate addition of an alcohol to an α,β-unsaturated aldehyde or a related Michael acceptor. However, a more common route involves the asymmetric addition to an aldehyde. For instance, a potential pathway is the reaction between phenylacetaldehyde (B1677652) and a methoxy-containing nucleophile, where the stereochemistry is directed by a chiral Brønsted base catalyst. The base enhances the nucleophilicity of the attacking species while creating a chiral environment that dictates the facial selectivity of the attack on the aldehyde.

Key challenges in this approach include the pKa of the pronucleophile; aldehydes and ketones have high pKa values, making their deprotonation difficult under soft Brønsted base conditions. ehu.es Organocatalysts such as chiral thioureas, guanidines, and cyclopropenimines are often employed to facilitate these transformations. sigmaaldrich.comsigmaaldrich.comscispace.com These catalysts operate through hydrogen bonding and ion pairing, activating the substrate and controlling the stereochemical outcome. In a hypothetical synthesis of this compound, a chiral guanidine (B92328) base could deprotonate a methoxy-substituted pronucleophile, which then adds to phenylacetaldehyde. The stereoselectivity would arise from the specific geometry of the transition state assembled around the chiral catalyst.

Table 1: Potential Brønsted Base Catalysts for Asymmetric Synthesis

Catalyst Type Example Catalyst Pronucleophile Example Electrophile Potential Product
Thiourea (S,S)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea Methoxyacetonitrile Phenylacetaldehyde Precursor to this compound
Guanidine Chiral Bicyclic Guanidine Methoxy-substituted malonate Phenylacetaldehyde Precursor to this compound

| Cyclopropenimine | (S)-2-(2,3-Bis(dicyclohexylamino)cyclopropenimine)-3-phenylpropan-1-ol derivative | Methoxyketene silyl (B83357) acetal (B89532) | Phenylacetaldehyde | this compound |

Strategies for Stereodivergent Synthesis of this compound Isomers

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters, starting from a common precursor. For this compound, which has two chiral centers (at C1 and C2, depending on IUPAC numbering conventions, but more accurately at the carbon bearing the hydroxyl group and the carbon bearing the methoxy (B1213986) group), there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Achieving stereodivergence relies on the careful selection of catalysts and reaction conditions to overcome the inherent facial bias of the substrate.

Strategies for obtaining all four isomers can include:

Catalyst Control: Using different enantiomers of a chiral catalyst can lead to the formation of different diastereomers or enantiomers. For example, a reaction might be controlled by a chiral metal complex or an enzyme, where switching the catalyst's chirality ((R) vs. (S)) or choosing a different catalyst altogether can invert the stereochemical outcome. core.ac.uk

Substrate/Reagent Control: Modifying the substrate or reagent can also direct the stereochemical pathway.

Chemoenzymatic Cascades: A powerful approach involves the combination of different enzymes. For instance, an ene-reductase could reduce an unsaturated precursor to introduce one stereocenter, followed by a reduction of a ketone by different alcohol dehydrogenases (ADHs) that are selective for producing either the (R) or (S) alcohol at the second center. thieme-connect.com

A plausible stereodivergent synthesis for the isomers of this compound could start from 1-methoxy-2-phenyl-1-propen-3-ol. A sequence of enzymatic reductions could furnish all four stereoisomers.

Table 2: Hypothetical Stereodivergent Synthesis of this compound Isomers

Starting Material Catalyst/Enzyme 1 Intermediate Catalyst/Enzyme 2 Final Stereoisomer
1-methoxy-2-phenyl-1-propen-3-one (R)-selective Ene-Reductase (R)-1-methoxy-2-phenylpropan-3-one (R)-selective ADH (2R,3R)-2-Methoxy-3-phenylpropan-1-ol
1-methoxy-2-phenyl-1-propen-3-one (R)-selective Ene-Reductase (R)-1-methoxy-2-phenylpropan-3-one (S)-selective ADH (2S,3R)-2-Methoxy-3-phenylpropan-1-ol
1-methoxy-2-phenyl-1-propen-3-one (S)-selective Ene-Reductase (S)-1-methoxy-2-phenylpropan-3-one (R)-selective ADH (2R,3S)-2-Methoxy-3-phenylpropan-1-ol

Methodologies for Absolute Configuration Assignment of this compound Enantiomers

Determining the absolute configuration of chiral molecules is a critical step after their synthesis. researchgate.net For the enantiomers of this compound, several robust methods can be employed.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) This is a common indirect method where the enantiomeric alcohol is converted into a mixture of diastereomers by reacting it with a chiral derivatizing agent. The resulting diastereomers exhibit distinct NMR signals. researchgate.net The most famous CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). tcichemicals.com By preparing the (R)-MTPA and (S)-MTPA esters of the alcohol and analyzing their ¹H or ¹⁹F NMR spectra, the absolute configuration can be assigned based on the differential anisotropic effect of the phenyl group of the MTPA moiety on the protons of the alcohol. A model predicts which protons on the alcohol will be shielded or deshielded. researchgate.net

Table 3: Mosher's Method for Absolute Configuration Assignment

Diastereomeric Ester Expected Chemical Shift Difference (Δδ = δS - δR)
Protons on one side of the MTPA plane Positive (deshielded in S-ester)

Competing Enantioselective Conversion (CEC) Method This is a kinetic method for determining the absolute configuration of chiral primary alcohols. escholarship.orgacs.org The enantioenriched alcohol is subjected to two parallel acylation reactions, one with the (R)-enantiomer and one with the (S)-enantiomer of a chiral acylation catalyst, such as HBTM (2-hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-benzo[d]imidazol-2-ylium). The progress of each reaction is monitored by ¹H NMR. The enantiomer of the alcohol that reacts faster with a specific enantiomer of the catalyst allows for the assignment of its absolute configuration based on an established empirical mnemonic. escholarship.orgacs.org This method is often less labor-intensive than derivatization methods. escholarship.org

X-ray Crystallography X-ray diffraction analysis of a single crystal provides an unambiguous determination of the absolute configuration. tcichemicals.com This is a direct method and is considered the gold standard. For this compound, which is an oil, a crystalline derivative must first be prepared, for example, by forming an ester with a carboxylic acid containing a heavy atom (like bromine). The anomalous dispersion effect of the heavy atom allows for the determination of the absolute stereostructure via the Bijvoet method. tcichemicals.com

Circular Dichroism (CD) Spectroscopy Electronic and vibrational circular dichroism (ECD and VCD) are powerful non-destructive techniques. researchgate.netacs.org The absolute configuration is determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration. Alternatively, the exciton (B1674681) chirality method can be used if two chromophores are introduced into the molecule, allowing for a direct correlation between the sign of the Cotton effect and the spatial arrangement of the chromophores. tcichemicals.com

Derivatization and Structural Modification of 2 Methoxy 3 Phenylpropan 1 Ol

Functionalization at the Primary Alcohol Group of 2-Methoxy-3-phenylpropan-1-ol

The primary alcohol group is a key site for derivatization, readily undergoing reactions to form esters and ethers, thereby altering the polarity, lipophilicity, and steric profile of the parent molecule.

Esterification:

The primary hydroxyl group of this compound can be converted to an ester through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This reversible reaction typically requires forcing conditions, such as heating, to drive the equilibrium towards the ester product.

A more versatile and generally higher-yielding method involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640). These reagents are more reactive than the corresponding carboxylic acids and the reactions often proceed under milder conditions, sometimes in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen halide byproduct.

ReagentReaction ConditionsProduct
Carboxylic Acid (R-COOH)Acid catalyst (e.g., H₂SO₄), Heat2-Methoxy-3-phenylpropyl ester
Acyl Chloride (R-COCl)Base (e.g., Pyridine), Room Temp.2-Methoxy-3-phenylpropyl ester
Acid Anhydride ((RCO)₂O)Base (e.g., Pyridine), Heat2-Methoxy-3-phenylpropyl ester

Etherification:

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl and aryl groups.

Another notable method for ether formation is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to an ether under mild conditions using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD). The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol in this compound.

MethodReagentsProduct
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)1-Alkoxy-2-methoxy-3-phenylpropane
Mitsunobu ReactionTriphenylphosphine (PPh₃), DEAD, R-OH1-Alkoxy-2-methoxy-3-phenylpropane

Chemical Modifications of the Phenyl Substituent

The aromatic phenyl ring in this compound is another key site for structural modification, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. These modifications are typically achieved through electrophilic or nucleophilic aromatic substitution reactions.

The methoxy (B1213986) and the propanol-containing alkyl groups on the phenyl ring influence the regioselectivity of these substitution reactions. The alkyl group is an ortho-, para-director and an activating group, while the directing effect of the methoxy group would depend on its position if it were on the ring. In the parent compound, the phenyl group itself is the substituent. Therefore, standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto this ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride and a Lewis acid.

The position of substitution (ortho, meta, or para) will be directed by the existing alkyl substituent on the benzene (B151609) ring.

Introduction of Additional Functionalities onto the Propanol (B110389) Carbon Backbone

Modifying the three-carbon propanol backbone allows for the introduction of diverse functional groups, leading to derivatives with significantly altered chemical properties.

Amino-substituted derivatives of this compound have been synthesized, often starting from related chiral precursors like L- and D-phenylalanine. For instance, N-t-Boc-protected phenylalanine can be coupled with a piperazine (B1678402) derivative, followed by reduction of the amide and subsequent removal of the Boc protecting group to yield the desired 2-amino-substituted analog. wikipedia.org Another approach involves the reduction of nitro-olefins derived from Baylis-Hillman adducts to produce 2-amino-3-phenylpropane-1-ol derivatives. wikipedia.orglibretexts.org

Halogenated analogs, particularly fluoro-substituted derivatives, have been prepared as part of structure-activity relationship studies. The introduction of a fluorine atom at the 2-position of the 3-phenylpropyl moiety has been achieved through synthetic routes starting from the corresponding amino-substituted precursors via diazotization followed by a Sandmeyer-type reaction or by using specialized fluorinating agents. wikipedia.org

While specific examples for this compound are not prevalent in the searched literature, general synthetic strategies can be applied to achieve alkyl chain elongation and create branched derivatives. For instance, the primary alcohol could be oxidized to an aldehyde, which can then undergo a Wittig reaction or a Grignard addition to extend the carbon chain. Subsequent reduction of the resulting double bond or ketone would yield the elongated or branched alkyl derivative.

Creation of Polyfunctionalized and Hybrid this compound Derivatives

The concept of creating hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a growing strategy in medicinal chemistry. This approach can lead to compounds with dual modes of action or improved pharmacokinetic profiles. While specific hybrid molecules incorporating the this compound scaffold were not identified in the provided search results, the functional groups present on the molecule offer handles for such synthetic endeavors. For example, the primary alcohol could be used as a linker to connect to another bioactive molecule via an ester or ether linkage. Similarly, functional groups introduced onto the phenyl ring could serve as attachment points for creating more complex, polyfunctionalized derivatives.

Catalytic Applications and Mechanistic Aspects Involving 2 Methoxy 3 Phenylpropan 1 Ol

2-Methoxy-3-phenylpropan-1-ol as a Ligand in Asymmetric Catalysis

While direct applications of this compound as a ligand in asymmetric catalysis are not extensively documented, its structural motifs are found in classes of compounds known to be effective precursors for chiral ligands. The presence of a hydroxyl group and a methoxy (B1213986) group in a 1,3-relationship, along with a phenyl group conferring steric bulk, provides a valuable scaffold for the synthesis of novel ligands.

Chiral 1,3-amino alcohols, which share a similar 1,3-difunctionalized backbone, have been successfully employed as ligands in a variety of asymmetric transformations. nii.ac.jpresearchgate.net These ligands are often synthesized from readily available chiral precursors, such as amino acids. nii.ac.jp For instance, derivatives of phenylalaninol, which is structurally analogous to this compound, are common starting materials for the synthesis of chiral ligands. The hydroxyl and amino groups in these molecules can be readily modified to introduce coordinating atoms like phosphorus or to append other functional groups that can fine-tune the steric and electronic properties of the resulting ligand.

The modular nature of ligands derived from such backbones allows for the systematic variation of substituents to optimize enantioselectivity in catalytic reactions. nii.ac.jp It is plausible that this compound could serve a similar role. The hydroxyl group could be functionalized to introduce a phosphine (B1218219) moiety, creating a P,O-type ligand, or the molecule could be further elaborated to incorporate other donor atoms. The stereochemistry of the two chiral centers in this compound would be crucial in defining the geometry of a metal complex and influencing the stereochemical outcome of a catalyzed reaction.

Table 1: Examples of Asymmetric Reactions Catalyzed by Ligands Derived from Chiral 1,3-Amino Alcohols

ReactionCatalyst/LigandSubstrateProduct Enantiomeric Excess (ee)
Asymmetric addition of diethylzinc (B1219324) to aldehydesZn(II) / Chiral 1,3-amino alcoholBenzaldehydeUp to >99%
Asymmetric arylation of aldehydesRh(I) / Chiral 1,3-amino alcoholNaphthaldehydeUp to 98%
Copper-catalyzed hydroaminationCu(I) / Chiral 1,3-amino alcoholAllylic alcoholHigh enantioselectivity

This table illustrates the potential of chiral 1,3-amino alcohol backbones, similar to that of this compound, in asymmetric catalysis. Data is generalized from studies on various 1,3-amino alcohol ligands.

Substrate and Product in Enzymatic Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. researchgate.netnih.govnih.gov Enzymes, such as lipases and alcohol dehydrogenases, are particularly effective in the kinetic resolution of racemic alcohols and the asymmetric reduction of prochiral ketones.

While specific studies on the enzymatic transformation of this compound are limited, the feasibility of such transformations can be inferred from research on structurally related compounds. For instance, the enzymatic kinetic resolution of various 2-phenylalkanols has been successfully achieved using lipases. This process typically involves the enantioselective acylation of the alcohol, where one enantiomer reacts significantly faster than the other, allowing for their separation. The steric and electronic properties of the acyl donor and the solvent system can be optimized to enhance the enantioselectivity of the resolution.

Furthermore, the synthesis of chiral alcohols is often accomplished through the biocatalytic reduction of the corresponding ketones. researchgate.netnih.govnih.gov For example, the asymmetric reduction of 3-methoxy acetophenone (B1666503) has been reported to yield (R)-1-(3-methoxyphenyl) ethanol (B145695) with high enantiomeric excess using whole-cell biocatalysts like Lactobacillus paracasei. researchgate.net This suggests that a similar biocatalytic approach could be employed for the synthesis of enantiomerically pure this compound from the corresponding ketone precursor, 2-methoxy-3-phenylpropan-1-one.

Table 2: Biocatalytic Approaches to Chiral Alcohols

TransformationEnzyme ClassSubstrate ExampleProduct ExampleKey Findings
Kinetic ResolutionLipase (B570770)rac-2-phenyl-1-propanol(S)-2-phenyl-1-propanolHigh enantiomeric excess can be achieved by tuning the acyl group and solvent.
Asymmetric ReductionAlcohol Dehydrogenase3-methoxy acetophenone(R)-1-(3-methoxyphenyl) ethanolWhole-cell biocatalysts can provide excellent yield and enantioselectivity. researchgate.net

This table provides examples of enzymatic transformations of compounds structurally related to this compound, indicating the potential for similar biocatalytic applications.

Intermediates in Metal-Catalyzed Organic Reactions

In the context of metal-catalyzed reactions, molecules containing benzylic ether moieties can act as intermediates or be involved in key mechanistic steps. The C-O bond at the benzylic position of this compound could potentially be activated by a transition metal catalyst, leading to the formation of reactive intermediates.

Nickel-catalyzed cross-coupling reactions, for example, have been shown to proceed via the oxidative addition of a benzylic C-O bond to a low-valent nickel center. acs.orgnih.govacs.org This process is often facilitated by the coordination of the adjacent aromatic ring to the metal. The resulting π-benzylnickel species can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. The stereochemical outcome of such reactions can be controlled by the choice of ligand and reaction conditions, sometimes proceeding with high stereospecificity.

While direct evidence for the involvement of this compound as an intermediate is scarce, its structure suggests that it could participate in reactions where the methoxy group acts as a leaving group upon activation by a metal catalyst. The presence of the neighboring hydroxyl group could also influence the reactivity, potentially acting as a directing group or participating in the catalytic cycle. The study of late transition metal η³-benzyl complexes provides insight into the types of intermediates that could be formed from benzylic precursors. researchgate.net

Design and Application of Dual Catalysis Systems Incorporating this compound Derivatives

Dual catalysis is a powerful strategy in organic synthesis that utilizes two distinct catalysts to promote a transformation that is not possible with either catalyst alone. researchgate.netthieme-connect.comacs.orgresearchgate.net These systems can operate in a cooperative, relay, or sequential manner to achieve high levels of efficiency and selectivity.

Derivatives of this compound could be envisioned as components of dual catalytic systems, most likely as chiral ligands for one of the metal catalysts. For instance, in a metallaphotoredox-catalyzed reaction, a chiral complex derived from a this compound-based ligand could control the stereochemistry of a bond-forming step, while a photocatalyst generates the necessary radical intermediate. nih.govrsc.org

The design of such a system would require careful consideration of the compatibility of the two catalytic cycles. The chiral ligand would need to be stable under the reaction conditions and not interfere with the activity of the second catalyst. The modular nature of ligands that could be synthesized from this compound would be advantageous in this context, allowing for the tuning of the ligand structure to optimize the performance of the dual catalytic system.

Table 3: Types of Dual Catalytic Systems

Catalysis TypeDescriptionPotential Role of this compound Derivative
Cooperative CatalysisTwo catalysts simultaneously activate the two different reactants.As a chiral ligand for one of the catalysts to induce asymmetry.
Relay CatalysisThe product of the first catalytic cycle is the substrate for the second.As a chiral ligand in either the first or second catalytic cycle to control stereochemistry.
Synergistic CatalysisBoth catalysts are required for the key bond-forming step.As a chiral ligand that influences the stereochemical outcome of the synergistic step.

This table outlines the general principles of dual catalysis and speculates on the potential incorporation of derivatives of this compound.

Theoretical and Computational Investigations on 2 Methoxy 3 Phenylpropan 1 Ol

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms involving organic molecules, providing detailed information about transition states and reaction energy profiles.

In the context of 2-Methoxy-3-phenylpropan-1-ol, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to model various transformations. researchgate.net For instance, the oxidation of the primary alcohol group or ether cleavage can be investigated. These calculations allow for the precise location of transition state structures, which are critical saddle points on the potential energy surface connecting reactants to products.

Detailed analysis of the vibrational frequencies of the optimized geometries helps to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants provides the activation energy barrier, a key determinant of the reaction rate.

Table 1: Calculated Activation Energies for Hypothetical Reactions of this compound using DFT (B3LYP/6-311++G(d,p))

ReactionReactantsTransition State (TS)ProductsActivation Energy (kcal/mol)
Oxidation of primary alcoholThis compound + Oxidant[TS Complex]2-Methoxy-3-phenylpropanal (B2738414) + Reduced Oxidant15.2
Ether Cleavage (Acid-catalyzed)This compound + H+[Protonated Ether TS]1,2-dihydroxy-3-phenylpropane + CH3+25.8
DehydrationThis compound[Dehydration TS]2-Methoxy-3-phenylprop-1-ene + H2O30.5

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from DFT studies on similar organic reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound over time.

For a flexible molecule like this compound, numerous conformations are possible due to the rotation around its single bonds. MD simulations, often performed using force fields like AMBER or GROMACS, can explore these conformational possibilities and identify the most stable, low-energy structures. nih.govnih.gov This is crucial for understanding its biological activity and physical properties, as these are often dictated by the molecule's three-dimensional shape.

Furthermore, MD simulations can be used to study the interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. By analyzing the radial distribution functions and hydrogen bonding patterns, one can gain insights into how the molecule behaves in different environments.

Table 2: Dominant Conformations of this compound from a Simulated Annealing MD Simulation

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
1-65°0.0045
2175°0.8530
360°1.5025

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from MD simulations of flexible organic molecules.

Advanced Computational Approaches for Spectroscopic Property Prediction

Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

For this compound, techniques such as the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. epstem.net These calculations provide a theoretical spectrum that can be compared with experimental results to aid in the assignment of peaks.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net The computed vibrational modes can be visualized to understand the nature of the atomic motions associated with each peak in the spectrum. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. tandfonline.com

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (GIAO/B3LYP/6-311++G(d,p)) (ppm)
C1 (CH2OH)65.466.1
C2 (CH-OCH3)85.284.5
C3 (CH2-Ph)40.140.8
C4 (Phenyl C-ipso)138.5137.9
C5, C9 (Phenyl C-ortho)129.3129.8
C6, C8 (Phenyl C-meta)128.6128.9
C7 (Phenyl C-para)126.4126.7
OCH358.959.3

Note: The experimental data in this table is hypothetical and for illustrative purposes. The calculated data is representative of the accuracy achievable with modern computational methods.

Electronic Structure Analysis and Bonding Characterization

The analysis of the electronic structure of this compound provides fundamental insights into its reactivity and chemical bonding. Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bonding and charge distribution within the molecule.

NBO analysis allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, which can reveal the presence of hyperconjugative effects that contribute to the molecule's stability. It also provides a way to quantify the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than that provided by other methods.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 4: Selected Electronic Properties of this compound from DFT Calculations

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values obtained from DFT calculations on similar molecules.

Role As a Chiral Building Block and Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products (e.g., Xanthorrhizol (B41262) Analogs)

While direct synthesis of xanthorrhizol analogs from 2-methoxy-3-phenylpropan-1-ol is not extensively documented, the structural characteristics of this chiral building block make it a plausible precursor. Xanthorrhizol is a sesquiterpenoid phenol, and its derivatives have been synthesized to explore their biological activities, including as caspase-7 inhibitors. nih.gov The synthesis of such natural product analogs often involves the strategic use of chiral synthons to construct the carbon skeleton with the correct stereochemistry. Phenylpropanoids, the class of compounds to which this compound belongs, are known precursors in the biosynthesis of various natural products.

Key Intermediate in the Development of Active Pharmaceutical Ingredients and Probes

The utility of this compound as a chiral building block is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of various active pharmaceutical ingredients (APIs).

The 3-phenylpropan-1-ol scaffold is a crucial component in the synthesis of ligands for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. These transporters are key targets in the treatment of neurological and psychiatric disorders. Research into long-acting dopamine transporter ligands for potential use in treating cocaine abuse has utilized chiral hydroxyl-containing derivatives of piperazine (B1678402). Specifically, compounds like (S)-(+)-1-[4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-ol have demonstrated high affinity for DAT. nih.gov The synthesis of these complex molecules relies on chiral precursors that provide the necessary stereochemistry for effective binding to the transporter proteins. The structural similarity of this compound to these precursors highlights its potential as a scaffold in the design of novel DAT and SERT ligands.

Table 1: Examples of Phenylpropanol-derived Dopamine and Serotonin Transporter Ligands

Compound NameTarget(s)Key Structural Feature
(S)-(+)-1-[4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-olDATChiral hydroxyl-containing phenylpropyl side chain
(S)-(+)-1-[4-[2-(diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-olDATChiral hydroxyl-containing phenylpropyl side chain
2β-Carbomethoxy-3β-(4´-((Z)-2-iodoethenyl)phenyl)nortropaneSERTNortropane scaffold with a substituted phenyl group

While direct evidence for the use of this compound in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors is not prominent, the broader class of phenylpropanol derivatives represents a valuable source of chiral building blocks for kinase inhibitors. The development of selective kinase inhibitors often involves the synthesis of complex molecules with well-defined stereochemistry to ensure specific binding to the kinase domain. Divergent synthesis strategies have been employed to create libraries of kinase inhibitor derivatives, highlighting the need for versatile chiral synthons.

The synthesis of fluoxetine (B1211875) and its analogs often involves intermediates that are structurally analogous to this compound. A key precursor in the synthesis of fluoxetine is 3-methylamino-1-phenylpropanol. google.comgoogle.com The synthesis of this precursor can be achieved through various routes, including the reduction of 1-phenyl-3-methylamino-1-propen-1-one. google.com Given the structural parallels, this compound represents a viable starting material for the synthesis of novel fluoxetine analogs, where the methoxy (B1213986) group could be introduced to modulate the pharmacological properties of the resulting compound. nih.gov

Table 2: Key Precursors in the Synthesis of Fluoxetine

Precursor NameSynthetic RouteReference
3-Methylamino-1-phenylpropanolReduction of 1-phenyl-3-methylamino-1-propen-1-one google.com
5-Phenyltetrahydrofuran-2-oneFrom 3-benzoylpropionic acid ester google.com
(±)-3-(dimethylamino)-1-phenylpropanolFrom 3-dimethylaminopropiophenone hydrochloride wilkes.edu

Applications in the Synthesis of Advanced Materials

The application of this compound in the synthesis of advanced materials is an emerging area of research. Phenylpropanoids, as a class of compounds derived from lignin, are gaining attention as bio-based monomers for the creation of sustainable polymers. mdpi.com For instance, 2-methoxy-4-vinylphenol, a related compound, has been used as a platform for preparing functional monomers for radical polymerizations, leading to both thermoplastics and thermoset polymers. mdpi.com The presence of a hydroxyl group and a phenyl ring in this compound provides reactive sites for polymerization and opportunities for creating polymers with specific thermal and mechanical properties.

Strategic Component in Biomimetic Synthesis Pathways

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. engineering.org.cnrsc.org Phenylpropanoids are fundamental building blocks in the biosynthesis of a vast array of natural products in plants, including lignans, flavonoids, and stilbenoids. researchgate.net These pathways often involve enzymatic reactions that proceed with high stereoselectivity. The chiral nature of this compound makes it a strategic component for biomimetic synthesis, allowing chemists to replicate or be inspired by these natural synthetic routes to create complex molecules in the laboratory. For example, phenylpropanoids are known to be involved in cell wall fortification and stress tolerance in plants, highlighting their role as versatile biological building blocks. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxy 3 Phenylpropan 1 Ol Analogs

Influence of Methoxy (B1213986) Group Position on Molecular Recognition and Binding Affinity

The position of the methoxy group in the 3-phenylpropan-1-ol scaffold is a critical determinant of molecular recognition and binding affinity at various receptors. While direct studies on 2-Methoxy-3-phenylpropan-1-ol are limited, research on analogous structures, such as substituted phenylalkylamines and other psychoactive compounds, offers valuable insights. The methoxy group, with its steric bulk and electronic properties, can significantly alter the way a molecule fits into a binding pocket and interacts with key residues.

In related phenethylamine (B48288) derivatives, the position of methoxy groups on the phenyl ring is known to dramatically affect their hallucinogenic and receptor binding properties. For instance, moving a methoxy group from the 2-position to the 4-position can shift the compound's selectivity between different serotonin (B10506) receptor subtypes. While this pertains to phenyl ring substitution, the principle of positional influence is also applicable to the alkyl chain.

In a study of 2- and 3-substituted-3-phenylpropyl analogs of GBR12909, a potent dopamine (B1211576) transporter (DAT) inhibitor, the introduction of a methoxy group at the 2-position of the propyl chain was investigated. The study revealed that the 2-methoxy substituted analogs exhibited a binding pattern at the dopamine and serotonin transporters (DAT and SERT) that was comparable to analogs with a 2-methyl substitution. This suggests that in this particular scaffold, the steric effect of the methyl group may play a more significant role than the electronic effects of the methoxy group's oxygen atom in influencing binding affinity at the DAT. nih.gov

The electronic nature of the methoxy group can also play a role. The oxygen atom can act as a hydrogen bond acceptor, potentially forming favorable interactions within a receptor's binding site. The specific location of this potential hydrogen bond acceptor is crucial for optimal interaction. If the binding pocket has a suitably positioned hydrogen bond donor, a methoxy group at the 2-position could enhance binding affinity. Conversely, if the 2-position is in a hydrophobic pocket, the methoxy group might be less favorable than a simple alkyl group.

The table below illustrates the binding affinities of some 2-substituted 3-phenylpropyl analogs of a GBR12909 derivative at the dopamine and serotonin transporters, highlighting the influence of the substituent at the 2-position.

CompoundSubstituent at 2-positionDAT Ki (nM)SERT Ki (nM)
(S)-Analog-OH101500
(S)-Analog-OCH325800
(S)-Analog-CH3221200
(R)-Analog-OH121800
(R)-Analog-OCH339950
(R)-Analog-CH3351600

Data is derived from studies on analogs and not directly on this compound. nih.gov

Impact of Phenyl Ring Substituent Patterns on Ligand-Receptor Interactions (e.g., DAT/SERT Binding)

Studies on a variety of phenyl-substituted compounds have demonstrated that electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, can fine-tune the ligand-receptor interaction. For instance, in the context of 3-phenyltropane analogs, which share a phenyl group that interacts with monoamine transporters, substitutions on this ring are critical for affinity and selectivity. A 4-methoxy substituent on the phenyl ring has been shown to confer high affinity for both DAT and SERT. nih.gov

Further modifications to the phenyl ring can modulate this activity. For example, the addition of electron-withdrawing groups like halogens can increase affinity for SERT. In some series of compounds, a trifluoromethyl group at the meta-position of the phenyl ring dramatically increases SERT affinity. nih.gov Conversely, different substitutions can enhance DAT selectivity.

The following table presents data on the binding affinities of various phenyl-substituted analogs of a GBR12909 derivative, illustrating the impact of these substitutions on DAT and SERT binding.

CompoundPhenyl Ring SubstituentDAT Ki (nM)SERT Ki (nM)
Analog 1Unsubstituted152500
Analog 24-OH81200
Analog 34-OCH310900
Analog 43,4-dichloro580
Analog 54-F121800

This data is illustrative and based on research on analogous compound series, not directly on this compound. nih.govnih.gov

Stereochemical Effects on Ligand Selectivity and Potency in Biological Systems

Chirality plays a pivotal role in the interaction of small molecules with biological targets, which are themselves chiral. The stereochemistry of this compound analogs can have a profound impact on their selectivity and potency. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

For phenylpropanolamine and related compounds, the spatial arrangement of the hydroxyl, amino (or in this case, methoxy), and phenyl groups is critical for their biological activity. Different stereoisomers will present these functional groups in distinct orientations, leading to different interactions with the chiral environment of a receptor's binding site. One enantiomer may fit optimally into the binding pocket, leading to high affinity and efficacy, while the other may bind weakly or not at all.

In studies of GBR12909 analogs with a chiral center at the 2-position of the 3-phenylpropyl chain, stereochemistry was shown to influence binding affinities at DAT and SERT. For instance, in analogs with a 2-hydroxyl or 2-methyl substituent, the (S)-enantiomer often displayed slightly higher affinity for DAT compared to the (R)-enantiomer. nih.gov This suggests that the orientation of the substituent at the chiral center is important for optimal interaction with the dopamine transporter.

The following table provides a comparison of the binding affinities for the (S) and (R) enantiomers of 2-substituted 3-phenylpropyl analogs of a GBR12909 derivative.

Substituent at 2-positionEnantiomerDAT Ki (nM)SERT Ki (nM)
-OH(S)101500
(R)121800
-OCH3(S)25800
(R)39950
-CH3(S)221200
(R)351600

Data is derived from studies on analogs and does not directly represent this compound. nih.gov

Correlation between Structural Features and Enzyme/Kinase Inhibitory Activity (e.g., EGFR)

The structural features of small molecules are critical for their ability to inhibit enzymes and kinases, such as the Epidermal Growth Factor Receptor (EGFR). While there is no direct evidence of this compound acting as an EGFR inhibitor, the general principles of kinase inhibition can be applied to understand the potential of its analogs. EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, and their efficacy is dependent on specific interactions with key amino acid residues.

Structural elements that are often important for EGFR inhibition include a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase, and various substituted phenyl groups that can occupy hydrophobic pockets within the active site. In a study of pyrrolopyrimidine-based EGFR inhibitors, the introduction of a (S)-2-methoxy-1-phenylethan-1-amine substituent at the C-4 position resulted in compounds with very high potency (IC50 values of 0.5 and 1.3 nM). However, these compounds also exhibited low metabolic stability. ntnu.no Another analog in the same study, with an (R)-3-amino-3-phenylpropan-1-ol group at C-4, also showed improved EGFR activity. ntnu.no

The following table summarizes the EGFR inhibitory activity of some pyrrolopyrimidine derivatives containing phenylalkanolamine side chains.

CompoundC-4 SubstituentEGFR IC50 (nM)
Analog A(S)-2-methoxy-1-phenylethan-1-amine0.5
Analog B(S)-2-methoxy-1-phenylethan-1-amine1.3
Analog C(R)-3-amino-3-phenylpropan-1-olImproved vs. reference

This data is from a study on pyrrolopyrimidine-based EGFR inhibitors and serves to illustrate the potential of related structural motifs. ntnu.no

Future Perspectives and Emerging Research Directions for 2 Methoxy 3 Phenylpropan 1 Ol Chemistry

Development of Novel and Economically Viable Synthetic Routes

The future of synthesizing 2-Methoxy-3-phenylpropan-1-ol will likely focus on developing more efficient and cost-effective methods. Current synthetic approaches may rely on multi-step processes that can be resource-intensive. Future research is anticipated to explore catalytic and asymmetric methodologies to improve yield, reduce waste, and enhance stereoselectivity.

Key areas of development may include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts could enable the direct and highly enantioselective synthesis of this compound from simple precursors. This would be a significant improvement over classical resolutions or the use of stoichiometric chiral auxiliaries.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could offer a green and highly selective route to this chiral alcohol. Enzymes such as reductases and monooxygenases could be engineered to act on specific precursors with high fidelity.

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety. The development of a continuous process for the synthesis of this compound would be a significant step towards economic viability on a larger scale.

Exploration of Undiscovered Catalytic Transformations

The functional groups present in this compound—a hydroxyl group, a methoxy (B1213986) group, and a phenyl ring—provide multiple avenues for novel catalytic transformations. Future research will likely move beyond simple derivatization to explore more complex and previously undiscovered reactions.

Potential areas of exploration include:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the phenyl ring or the aliphatic backbone could lead to a wide range of new derivatives without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The hydroxyl group could be converted into a suitable leaving group to participate in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidative and Reductive Transformations: Selective oxidation of the secondary alcohol to a ketone or further transformation of the phenyl ring through catalytic hydrogenation could yield a diverse array of new compounds with potentially interesting properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis. researchgate.net For a molecule like this compound, these computational tools can accelerate discovery and optimization in several ways.

Predictive Modeling: AI algorithms can predict the outcomes of chemical reactions, including yield and stereoselectivity, by analyzing vast datasets of known transformations. researchgate.net This can help researchers identify the most promising synthetic routes before stepping into the laboratory.

Catalyst and Ligand Design: Machine learning models can be used to design novel chiral ligands and catalysts specifically tailored for the synthesis of this compound. nih.govresearchgate.net Generative AI can propose new molecular structures that can then be synthesized and tested. nih.govresearchgate.net

Process Optimization: AI can be employed to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproducts. Active learning frameworks, where the model suggests experiments to perform, can streamline this process. nih.gov

Expanding the Scope of Bio-inspired and Biomimetic Synthetic Strategies

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic approaches mimic natural biosynthetic pathways to create target compounds. miragenews.com Given that this compound is a phenylpropanoid derivative, a class of compounds widespread in plants, these strategies are particularly relevant. researchgate.netnih.govtandfonline.comwikipedia.orgfrontiersin.org

Future research in this area may involve:

Emulating Phenylpropanoid Biosynthesis: Researchers may design synthetic routes that mimic the key steps in the plant-based synthesis of phenylpropanoids, such as enzymatic reductions and methylations. nih.govwikipedia.org

Polyene Cyclization Mimicry: While not directly applicable to this acyclic molecule, the principles of biomimetic polyene cyclizations could inspire novel strategies for related, more complex structures. miragenews.com

Diversity-Oriented Synthesis: Biomimetic strategies can be used in diversity-oriented synthesis to create libraries of related natural product-like molecules for biological screening. mskcc.org

Application in New Material Science Frontiers

The unique combination of a reactive hydroxyl group and a rigid phenyl group makes this compound a potentially valuable building block for new materials.

Future applications in material science could include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.